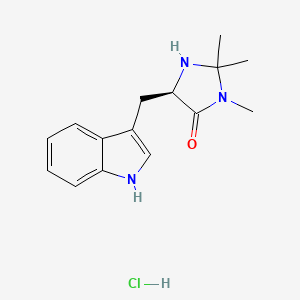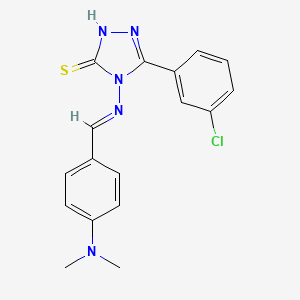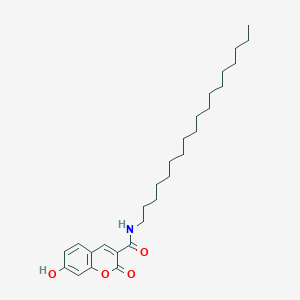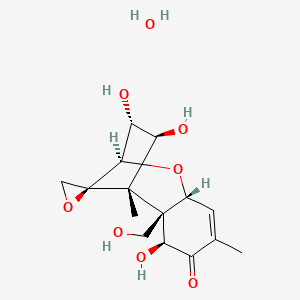
(R)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules, and an imidazolidinone ring, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkylating agent to introduce the indolylmethyl group.
Cyclization: The alkylated product undergoes cyclization with an appropriate amine to form the imidazolidinone ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the indole nitrogen or the imidazolidinone nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
®-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ®-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring can enhance the compound’s stability and facilitate its binding to target molecules. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
2,3-Dimethylindole: A synthetic indole derivative with similar structural features.
Imidazolidin-2-one: A simpler imidazolidinone compound used in various chemical applications.
Uniqueness
®-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride is unique due to the combination of the indole and imidazolidinone moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1435784-43-2 |
|---|---|
Formule moléculaire |
C15H20ClN3O |
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
(5R)-5-(1H-indol-3-ylmethyl)-2,2,3-trimethylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-15(2)17-13(14(19)18(15)3)8-10-9-16-12-7-5-4-6-11(10)12;/h4-7,9,13,16-17H,8H2,1-3H3;1H/t13-;/m1./s1 |
Clé InChI |
YYTZVVHQTSYLLZ-BTQNPOSSSA-N |
SMILES isomérique |
CC1(N[C@@H](C(=O)N1C)CC2=CNC3=CC=CC=C32)C.Cl |
SMILES canonique |
CC1(NC(C(=O)N1C)CC2=CNC3=CC=CC=C32)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)




![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)


![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)




